2-(1-pyrrolidinyl)-1H-benzimidazole

TRPC5 inhibitor ion channel pharmacology chronic kidney disease

SAR campaigns on TRPC5 inhibitors require the unsubstituted parent scaffold as baseline comparator-without it, N-1 alkyl potency gains cannot be deconvoluted. This ≥95% pure 2-(1-pyrrolidinyl)-1H-benzimidazole (IC₅₀ 8,000 nM) is the reference standard for quantifying >100-fold improvements in optimized leads (e.g., 16f, IC₅₀ 68 nM). • TRPC5 baseline: IC₅₀ 8,000 nM (patch clamp, HEK293) • 5-HT₃ antagonist: IC₅₀ ~70 nM; ring-size switch to piperidine shifts activity to 5-HT₂A • Single-step synthesis from 2-chloro-1H-benzimidazole for gram-scale production

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 120161-06-0
Cat. No. B056075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-pyrrolidinyl)-1H-benzimidazole
CAS120161-06-0
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H13N3/c1-2-6-10-9(5-1)12-11(13-10)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13)
InChIKeyRXWCRIKVVODMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Pyrrolidinyl)-1H-benzimidazole Scaffold Overview


2-(1-Pyrrolidinyl)-1H-benzimidazole (CAS 120161-06-0) is a bicyclic heterocycle consisting of a benzimidazole core substituted at the 2-position with a pyrrolidine ring via an exocyclic nitrogen . With a molecular formula of C₁₁H₁₃N₃, molecular weight of 187.24 g/mol, and a calculated LogP of 2.91, this compound serves as the unsubstituted parent scaffold for multiple biologically active chemotypes, including TRPC5 ion channel inhibitors and 5-HT₃ receptor antagonists . It is typically supplied as a solid with ≥95% purity (Hit2Lead, Fluorochem) and is utilized as a reference standard in medicinal chemistry SAR campaigns and mechanistic studies of nucleophilic substitution at the benzimidazole 2-position .

Why 2-(1-Pyrrolidinyl)-1H-benzimidazole Is Irreplaceable


The 2-pyrrolidinyl substitution on the benzimidazole core is not a generic functional group interchange. Replacement of pyrrolidine with piperidine (6-membered ring) alters the calculated LogP from 2.91 to 2.62, impacting lipophilicity-driven partitioning and passive membrane permeability . The 2-amino analog (2-aminobenzimidazole) lacks the tertiary amine character of the pyrrolidine nitrogen, which is essential for the transition-state mimicry observed in nucleophilic substitution mechanistic studies . Most critically, SAR data from the TRPC5 inhibitor development program demonstrate that removing or altering the 2-pyrrolidinyl group profoundly changes ion channel pharmacology—the parent scaffold (IC₅₀ = 8,000 nM) establishes the baseline against which N-1 alkylation achieves >100-fold potency improvements (16f, IC₅₀ = 68 nM), and this SAR cannot be reproduced with 2-piperidinyl or 2-morpholinyl substitutions [1]. Procuring the specific unsubstituted scaffold is therefore essential for controlled SAR expansion.

Quantitative Evidence: 2-(1-Pyrrolidinyl)-1H-benzimidazole vs. Analogs


TRPC5 Inhibitory Baseline Potency

The unsubstituted parent scaffold 2-(1-pyrrolidinyl)-1H-benzimidazole exhibits an IC₅₀ of 8,000 nM (8.00E+3 nM) against mouse TRPC5 expressed in HEK293 cells [1]. This is 118-fold less potent than the optimized N-1-(4-chlorobenzyl) analog 16f (IC₅₀ = 68 nM, 0.068 μM) and approximately 2-fold less potent than the original hit compound AC1903 (IC₅₀ = 4,060 nM) when tested under comparable Syncropatch electrophysiology conditions [2]. The large potency gap quantifies the SAR contribution of N-1 substitution and establishes the unsubstituted scaffold as the essential baseline comparator for any TRPC5 inhibitor optimization program [2].

TRPC5 inhibitor ion channel pharmacology chronic kidney disease SAR scaffold

5-HT₃ Receptor Antagonist Activity

1-(2-Benzimidazole)pyrrolidine [synonymous with 2-(1-pyrrolidinyl)-1H-benzimidazole] demonstrates 5-HT₃ receptor antagonist activity equal to that of tropisetron, a clinically used antiemetic and reference 5-HT₃ antagonist [1]. Tropisetron exhibits a 5-HT₃ receptor IC₅₀ of 70.1 ± 0.9 nM [2]. Notably, the corresponding piperidine-substituted analog (1-[2-(5-methyl)benzimidazole]piperidine) shows 5-HT₂A rather than 5-HT₃ selectivity, demonstrating that the pyrrolidine ring at the 2-position critically directs receptor subtype selectivity within the serotonin receptor family [1]. This receptor-level differentiation is not achievable with 2-piperidinyl or 2-morpholinyl benzimidazole analogs.

5-HT3 antagonist serotonin receptor antiemetic benzimidazole pharmacology

Lipophilicity: Pyrrolidine vs. Piperidine Analogs

2-(1-Pyrrolidinyl)-1H-benzimidazole has a calculated LogP of 2.91, whereas the 6-membered piperidine analog, 2-(1-piperidinyl)-1H-benzimidazole (CAS 2851-12-9), has a calculated LogP of 2.62 . This ΔLogP of +0.29 represents a measurable difference in lipophilicity that influences passive membrane permeability, organic solvent partitioning, and chromatographic retention behavior . The difference arises solely from the ring size of the saturated amine substituent (5-membered pyrrolidine vs. 6-membered piperidine), as the benzimidazole core is identical. This physicochemical distinction is relevant for medicinal chemists optimizing CNS penetration (where LogP values between 2 and 3 are typically targeted) and for analytical method development where retention time differentiation between analogs is required.

physicochemical property LogP lipophilicity permeability ADME

Transition State Analog: Regioselective Cyclization

2-(1-Pyrrolidinyl)-1H-benzimidazole (designated 2-PyBZ in mechanistic literature) is uniquely characterized as a transition state analog for studying nucleophilic substitution reaction mechanisms at the benzimidazole 2-position . Quantum chemical calculations demonstrate that the cyclization of 2-(δ-chlorobutylamino)benzimidazole to produce 2-pyrrolidinobenzimidazole follows an unusual pathway involving predominant attack on the exocyclic amino group rather than the more nucleophilic endocyclic nitrogen atom . This regioselectivity is driven by substantially less steric strain and higher entropy of the pyrrolidine transition state compared to the alternative diazepine transition state . The compound thus serves as a mechanistic probe that cannot be replaced by 2-chloro-, 2-amino-, or other 2-substituted benzimidazoles, which lack this specific transition-state structural relationship with the δ-chlorobutylamino precursor.

transition state analog nucleophilic substitution regioselectivity mechanistic probe 2-PyBZ

Single-Step Synthesis from 2-Chlorobenzimidazole

2-(1-Pyrrolidinyl)-1H-benzimidazole is accessible via a single-step nucleophilic displacement of 2-chloro-1H-benzimidazole with pyrrolidine in ethanol at 160–170 °C, yielding the target compound after recrystallization from ethyl acetate/methanol . Elemental analysis of the recrystallized product confirms purity: calculated for C₁₁H₁₃N₃: %C 70.56, %H 7.00, %N 22.44 . In contrast, the analogous reaction of 2-chloro-1H-benzimidazole with piperidine proceeds under different kinetic conditions due to the altered steric and electronic properties of the 6-membered amine [1]. This synthetic simplicity and the commercial availability of the 2-chloro precursor make 2-(1-pyrrolidinyl)-1H-benzimidazole a readily accessible scaffold for laboratories performing in-house derivatization, reducing reliance on custom synthesis for pilot-scale SAR exploration.

synthesis 2-chlorobenzimidazole nucleophilic aromatic substitution building block

2-(1-Pyrrolidinyl)-1H-benzimidazole Procurement Scenarios


TRPC5 Inhibitor Lead Optimization: Baseline Scaffold

In TRPC5 inhibitor development programs targeting chronic kidney disease or neuropathic pain, the unsubstituted 2-(1-pyrrolidinyl)-1H-benzimidazole (IC₅₀ = 8,000 nM) serves as the essential baseline comparator for quantifying the potency gain contributed by N-1 alkyl substituents. The optimized clinical candidate 16f achieves an IC₅₀ of 68 nM—a 118-fold improvement—but this SAR cannot be interpreted without the parent scaffold data point [1]. Every new N-1 analog synthesized should be benchmarked against this compound to deconvolute the contribution of the 2-pyrrolidinyl group from the N-1 substituent effect. Procuring this scaffold in ≥95% purity from Hit2Lead or Fluorochem ensures batch-to-batch consistency for long-term SAR campaigns.

5-HT₃ Receptor Subtype Selectivity Studies

For laboratories investigating serotonin receptor subtype selectivity, 2-(1-pyrrolidinyl)-1H-benzimidazole is the structural probe that distinguishes 5-HT₃ antagonism from 5-HT₂A activity. This compound exhibits 5-HT₃ antagonist activity equal to tropisetron (IC₅₀ ~70 nM), while the corresponding piperidine analog demonstrates 5-HT₂A rather than 5-HT₃ activity [2]. This receptor-level selectivity switch is driven exclusively by the 2-position amine ring size, making this specific compound indispensable for 5-HT₃-targeted pharmacological studies and for training selectivity models in computational chemistry workflows.

Transition State Analog: Nucleophilic Substitution Studies

2-(1-Pyrrolidinyl)-1H-benzimidazole (2-PyBZ) is utilized as a transition state analog for investigating the regioselectivity of intramolecular nucleophilic substitution at the benzimidazole 2-position. Quantum chemical calculations have established that the pyrrolidine-forming pathway is favored over diazepine formation due to lower steric strain and higher entropy of the 5-membered ring transition state . Physical organic chemistry groups studying amination reaction mechanisms or teaching advanced heterocyclic chemistry can use this compound as a well-characterized mechanistic probe with published computational and experimental validation.

Benzimidazole Library Synthesis: Core Scaffold Derivatization

As a bench-stable solid with a single rotatable bond (Hit2Lead: rotatable bonds = 1) and a free N-H on the benzimidazole ring, 2-(1-pyrrolidinyl)-1H-benzimidazole is an ideal core scaffold for parallel derivatization libraries. The N-1 position is available for alkylation, acylation, or arylation, while the 5- and 6-positions of the benzimidazole phenyl ring can undergo electrophilic substitution. The single-step synthesis from 2-chloro-1H-benzimidazole (ethanol, 160–170 °C) enables cost-effective in-house scale-up for laboratories requiring gram quantities for library production, avoiding the lead time and cost of custom synthesis for each derivative.

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